TNIK-IN-7 Exhibits 6-Fold Higher Biochemical Potency than TNIK-IN-1
In a direct comparison of compounds from the same 4-phenyl-2-phenylaminopyridine scaffold series, TNIK-IN-7 (Compound 8) inhibits TNIK with an IC50 of 11 nM [1]. Its close analog, TNIK-IN-1 (Compound 1), exhibits an IC50 of 65 nM in the same biochemical assay [2]. This represents a 5.9-fold improvement in potency for TNIK-IN-7.
| Evidence Dimension | Biochemical inhibition of TNIK kinase activity |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | TNIK-IN-1 (IC50 = 65 nM) |
| Quantified Difference | 5.9-fold more potent |
| Conditions | In vitro kinase assay using recombinant TNIK protein |
Why This Matters
This 6-fold potency difference enables the use of lower compound concentrations in cellular and in vivo models, reducing the risk of off-target effects and improving the dynamic range of dose-response studies.
- [1] Ho, K. K., Parnell, K. M., Yuan, Y., Xu, Y., Kultgen, S. G., Hamblin, S., ... & Kanner, S. B. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 569-573. (Data for Compound 8). View Source
- [2] Glpbio. (n.d.). TNIK-IN-1 (Compound 1) product page. Retrieved from https://www.glpbio.com/tnik-in-1.html View Source
